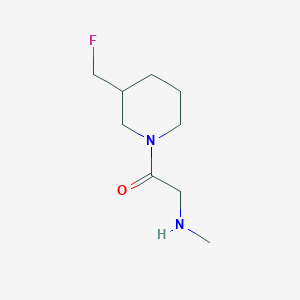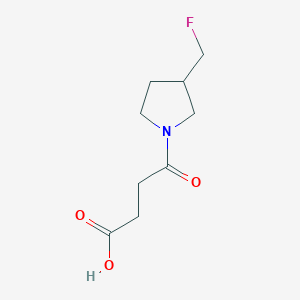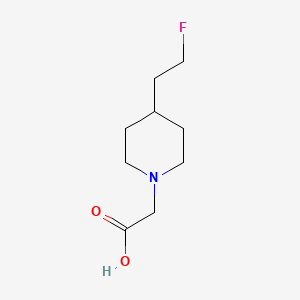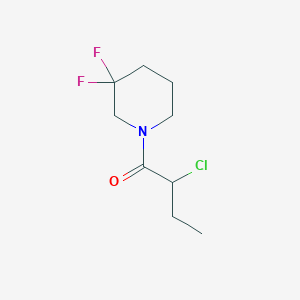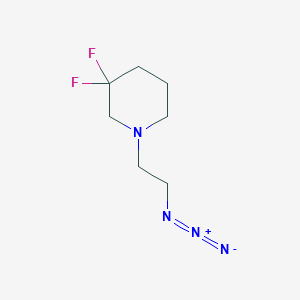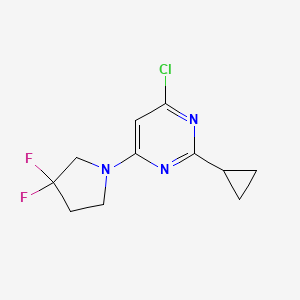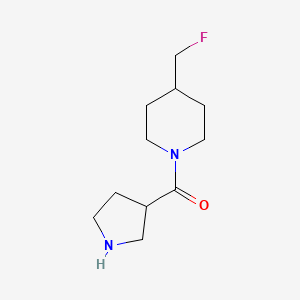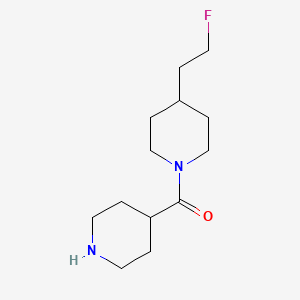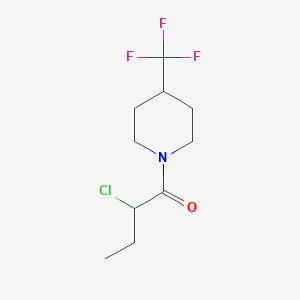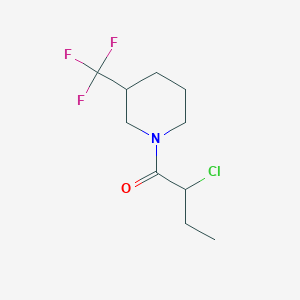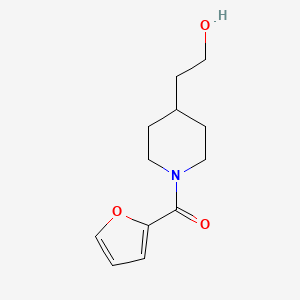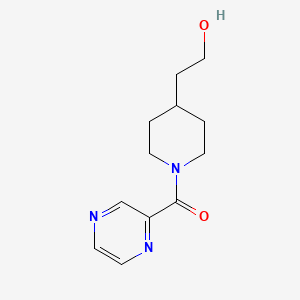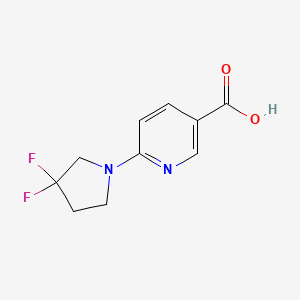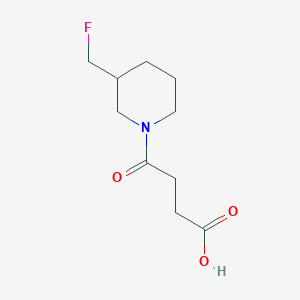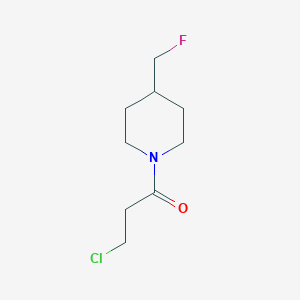
3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one: is a synthetic organic compound with the molecular formula C9H15ClFNO It is characterized by the presence of a piperidine ring substituted with a fluoromethyl group and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, fluoromethylating agents, and chloropropanone derivatives.
Fluoromethylation: The piperidine ring is first fluoromethylated using a fluoromethylating agent under controlled conditions. This step introduces the fluoromethyl group onto the piperidine ring.
Chlorination: The resulting fluoromethylpiperidine intermediate is then subjected to chlorination using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro group.
Coupling Reaction: The final step involves coupling the chlorinated intermediate with a propanone derivative under suitable reaction conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, choice of solvents, and catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow processes and automated systems for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), and bases (triethylamine).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone).
Major Products:
Substitution: Amino or thio derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Employed in catalytic reactions to study reaction mechanisms and develop new catalytic processes.
Biology:
Biochemical Studies: Utilized in biochemical assays to investigate enzyme interactions and metabolic pathways.
Drug Development: Explored as a potential lead compound in the development of new therapeutic agents.
Medicine:
Pharmacological Research: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems and receptor binding.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and fine chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one: Similar structure but lacks the fluoromethyl group.
3-Chloro-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one: Contains a trifluoromethyl group instead of a fluoromethyl group.
3-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)propan-1-one: Contains a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness: The presence of the fluoromethyl group in 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific receptor interactions. This distinguishes it from other similar compounds and makes it a valuable target for further research and development.
Properties
IUPAC Name |
3-chloro-1-[4-(fluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSFWWUTHTUCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


